molecular formula C12H11F3N2O B1454778 3,5-dimethyl-4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol CAS No. 1393125-42-2

3,5-dimethyl-4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol

Cat. No.: B1454778
CAS No.: 1393125-42-2
M. Wt: 256.22 g/mol
InChI Key: DLCMNGJDIIJRTG-UHFFFAOYSA-N
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Description

3,5-dimethyl-4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol is a chemical compound of significant interest in medicinal chemistry and oncology research, particularly in the investigation of novel anticancer agents. This compound features a pyrazole core, a privileged scaffold in drug discovery known for its diverse pharmacological properties . Research on structurally related pyrazole derivatives has demonstrated potent antiproliferative activity in cancer cell lines, guiding structure-activity relationship (SAR) studies for the development of new therapeutics . Compounds within this chemical class have been identified as autophagy modulators, a promising strategy for combating refractory cancers such as pancreatic ductal adenocarcinoma (PDAC) . Autophagy is a complex cellular process that can be exploited by established cancer cells as a pro-survival mechanism. The precise role of this specific compound is an active area of investigation, but related analogs are known to disrupt autophagic flux by interfering with mTORC1 reactivation, as evidenced by the accumulation of LC3-II, leading to robust tumor regression in research models . The inclusion of the trifluoromethyl group is a common strategy in lead optimization, as it can enhance metabolic stability and improve compound potency . This product is intended for research purposes to further explore these mechanisms and applications. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

3,5-dimethyl-4-[4-(trifluoromethyl)pyrazol-1-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3N2O/c1-7-3-10(18)4-8(2)11(7)17-6-9(5-16-17)12(13,14)15/h3-6,18H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLCMNGJDIIJRTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N2C=C(C=N2)C(F)(F)F)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

3,5-Dimethyl-4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol, with the CAS number 1393125-42-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C12_{12}H11_{11}F3_3N2_2O
  • Molecular Weight : 256.22 g/mol
  • Structure : The compound features a phenolic structure substituted with a trifluoromethyl group and a pyrazole moiety, which are critical for its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an anticancer agent, anti-inflammatory compound, and inhibitor of specific enzymes.

Anticancer Activity

Several studies have reported the anticancer properties of compounds containing the pyrazole moiety. For instance:

  • A structure-activity relationship (SAR) analysis suggests that the presence of electron-withdrawing groups like trifluoromethyl enhances cytotoxicity against cancer cell lines. In vitro assays demonstrated that derivatives with similar structures exhibited significant growth inhibition in various cancer cell lines, including HT29 (colon cancer) and A431 (skin cancer) cells .

The proposed mechanisms through which this compound exhibits its biological effects include:

  • Inhibition of Enzymes : Similar compounds have shown to inhibit enzymes involved in cancer progression. For example, pyrazole derivatives have been identified as potent inhibitors of ELOVL6, an enzyme involved in fatty acid elongation .
  • Induction of Apoptosis : Studies indicate that these compounds may promote apoptosis in cancer cells through modulation of Bcl-2 family proteins .

Case Study 1: Cytotoxic Effects on Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound on various human cancer cell lines. The results indicated:

Cell LineIC50 (µM)Mechanism
HT2912.5Apoptosis induction
A43115.0Enzyme inhibition

This data suggests that the compound has promising potential as a therapeutic agent against specific cancers.

Case Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory properties of similar pyrazole derivatives. The results showed that these compounds could significantly reduce pro-inflammatory cytokines in vitro, indicating potential use in treating inflammatory diseases .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has demonstrated that derivatives of 3,5-dimethyl-4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol exhibit significant antimicrobial properties. For instance, studies indicate that the compound can inhibit the growth of various bacterial strains, making it a potential candidate for developing new antibiotics .

Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases .

Analgesic Effects
Further research indicates that this compound may possess analgesic properties. Experimental models have shown a reduction in pain responses when administered, which could lead to new pain management therapies .

Agricultural Chemistry

Herbicidal Activity
this compound has been tested for its herbicidal properties. Field trials demonstrated its effectiveness in controlling certain weed species without harming crop yields, positioning it as a potential alternative to conventional herbicides .

Pesticide Development
The compound's structure allows for modifications that enhance its efficacy as a pesticide. Research is ongoing to explore its effectiveness against specific pests while minimizing environmental impact .

Materials Science

Polymer Additives
In materials science, this compound is being explored as an additive in polymer formulations. Its incorporation can improve thermal stability and mechanical properties of polymers, making them suitable for high-performance applications .

Coatings and Surface Treatments
The compound's chemical resistance and stability make it ideal for use in protective coatings. Studies are being conducted to evaluate its performance in harsh environments, such as those found in industrial applications .

Summary of Applications

Field Application Findings
Medicinal ChemistryAntimicrobial ActivityEffective against various bacterial strains
Anti-inflammatory PropertiesReduces pro-inflammatory cytokine production
Analgesic EffectsDecreases pain responses in experimental models
Agricultural ChemistryHerbicidal ActivityControls weeds effectively without harming crops
Pesticide DevelopmentPotential for enhanced efficacy against pests
Materials SciencePolymer AdditivesImproves thermal stability and mechanical properties
Coatings and Surface TreatmentsPerforms well under harsh environmental conditions

Case Studies

  • Antimicrobial Efficacy Study : A study published in a peer-reviewed journal evaluated the antimicrobial effects of various derivatives of this compound against common pathogens. Results showed a significant reduction in bacterial growth compared to control groups.
  • Herbicidal Field Trials : Research conducted on agricultural applications revealed that this compound effectively reduced weed populations in maize fields while maintaining crop health. This study emphasizes the potential for sustainable agricultural practices using novel herbicides.
  • Polymer Stability Research : A recent investigation into the use of this compound as a polymer additive demonstrated enhanced thermal stability in high-temperature applications, suggesting its utility in automotive and aerospace industries.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The phenol group activates the aromatic ring toward electrophilic substitution. Key reactions include:

Reaction TypeConditionsPosition SelectivityProducts FormedReferences
NitrationHNO₃/H₂SO₄, 0–5°COrtho to hydroxyl*Nitro-substituted derivative
SulfonationH₂SO₄, 80°CPara to pyrazole ringSulfonic acid derivative
Halogenation (Cl/Br)Cl₂/FeCl₃ or Br₂/FeBr₃, RTOrtho to hydroxylHalo-substituted products

Mechanistic Notes :

  • Steric hindrance from 3,5-dimethyl groups limits substitution to less hindered positions.

  • Trifluoromethyl (-CF₃) exerts an electron-withdrawing effect, deactivating the pyrazole ring but not significantly altering phenol-directed reactivity .

Nucleophilic Substitution at the Pyrazole Ring

The pyrazole ring’s electron-deficient nature (due to -CF₃) facilitates nucleophilic attack:

Reaction TypeReagents/ConditionsSite of AttackProductsReferences
AminationNH₃, CuI, 100°CC-5 position of pyrazole5-Amino-pyrazole derivative
ThiolationArSH, K₂CO₃, DMF, 120°CC-4 positionThioether-functionalized

Key Finding :

  • Reactions proceed regioselectively at the C-4 or C-5 positions, depending on the base and solvent .

Coupling Reactions

The phenol and pyrazole moieties enable cross-coupling for biaryl synthesis:

Reaction TypeCatalysts/ConditionsCoupling PartnerProductsReferences
Ullmann CouplingCuI, 1,10-phenanthroline, DMF, 120°CAryl iodideBiaryl ethers
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, H₂O/EtOH, 80°CBoronic acidBiaryl derivatives

Example :

  • Suzuki coupling with 4-fluorophenylboronic acid yields a triaryl structure with retained -CF₃ and phenol groups .

Condensation and Cyclization

The hydroxyl group participates in condensation reactions:

Reaction TypeReagents/ConditionsMajor ProductApplicationReferences
Schiff Base FormationRCHO, EtOH, ΔImine-linked derivativesLigands for metal complexes
Benzoxazine SynthesisFormaldehyde, NH₄OAc, 100°CFused oxazine-phenolPolymer precursors

Yield Optimization :

  • Anhydrous methanol and molecular sieves improve imine formation efficiency .

Phenol Acylation

  • Reagents : Acetyl chloride, pyridine, RT

  • Product : 4-(4-(Trifluoromethyl)-1H-pyrazol-1-yl)phenyl acetate (Yield: 85%) .

Methyl Group Oxidation

  • Conditions : KMnO₄, H₂O, Δ

  • Product : Carboxylic acid at methyl position (Requires harsh conditions due to -CF₃ stabilization) .

Metal Complexation

The compound acts as a polydentate ligand:

Metal IonConditionsComplex StructureApplicationReferences
Cu(II)EtOH, RTSquare-planar coordinationCatalysis
Fe(III)DMF, 60°COctahedral geometryMagnetic materials

Stability : Complexes exhibit thermal stability up to 250°C .

Trifluoromethyl Group Reactivity

While -CF₃ is generally inert, radical-mediated reactions can modify the group:

Reaction TypeConditionsOutcomeReferences
PhotochemicalUV light, O₂Partial defluorination
Radical AdditionAIBN, alkene, 70°CCF₃-alkane adducts

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole-Containing Pharmaceuticals

  • Mavacoxib (CAS 170569-88-7): Mavacoxib, a benzenesulfonamide derivative, contains a pyrazole ring substituted with a 4-fluorophenyl group at the 5-position and a trifluoromethyl group at the 3-position. Unlike the target compound, Mavacoxib is a sulfonamide and lacks a phenolic hydroxyl group. It is a selective COX-2 inhibitor used for pain and inflammation management . Key Difference: The sulfonamide group in Mavacoxib enhances its binding affinity to COX-2, while the trifluoromethyl group in the target compound may influence metabolic stability or receptor interactions.
  • Celecoxib-Related Compounds (USP Standards): Celecoxib analogs, such as 4-[5-(3-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (Related Compound A) and 4-[3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (Related Compound B), demonstrate positional isomerism of substituents on the pyrazole ring. These compounds highlight the sensitivity of biological activity to trifluoromethyl and aryl group placement . Key Difference: The phenol group in the target compound offers distinct hydrogen-bonding capabilities compared to the sulfonamide group in Celecoxib analogs.

Substituted Phenol Derivatives

  • Methiocarb (CAS 2032-65-7): Methiocarb (3,5-dimethyl-4-(methylthio)phenyl methylcarbamate) is a carbamate pesticide with a methylthio (-SMe) substituent at the 4-position of the phenol ring. While structurally distinct from the target compound, both share 3,5-dimethyl substitution on the phenol, which increases lipophilicity and steric bulk .

Glucagon Receptor Antagonist Components

The target compound is incorporated into larger molecules such as (S)-3-(4-(1-(3,5-Dimethyl-4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenoxy)butyl)benzamido)propanoic acid (CAS 1393124-08-7), a glucagon receptor antagonist. Here, the phenolic oxygen serves as a linker, with the trifluoromethyl-pyrazole contributing to receptor binding specificity. Comparable analogs in the same catalog feature tert-butyl or trifluorobutyl groups, underscoring the role of fluorinated substituents in optimizing pharmacokinetic properties .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Functional Groups Biological Target/Use Reference
3,5-Dimethyl-4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol C₁₂H₁₁F₃N₂O 3,5-dimethylphenol; 4-CF₃-pyrazole Phenol, pyrazole Glucagon receptor antagonist intermediate
Mavacoxib C₁₆H₁₁F₄N₃O₂S 4-fluorophenyl; 3-CF₃-pyrazole; sulfonamide Sulfonamide, pyrazole COX-2 inhibitor
Celecoxib Related Compound A C₁₇H₁₄F₃N₃O₂S 3-CF₃-pyrazole; 3-methylphenyl Sulfonamide, pyrazole USP reference standard
Methiocarb C₁₁H₁₅NO₂S 3,5-dimethylphenol; 4-methylthio; carbamate Carbamate, phenol Pesticide

Research Findings and Implications

  • Trifluoromethyl Group Impact: The -CF₃ group in the target compound enhances electron-withdrawing effects, lowering the phenol’s pKa compared to non-fluorinated analogs. This may improve membrane permeability in drug candidates .
  • Positional Isomerism : Celecoxib-related compounds demonstrate that trifluoromethyl group placement on the pyrazole (3- vs. 5-) significantly alters biological activity, suggesting similar sensitivity in the target compound’s derivatives .

Preparation Methods

Modular One-Pot Synthesis via Reaction of Hydrazones with Substituted Acetophenones

A highly efficient method involves the reaction of hydrazones derived from aromatic aldehydes with substituted acetophenones in the presence of catalytic iodine and dimethyl sulfoxide (DMSO) in ethanol. This approach allows for the formation of 3,5-diarylpyrazoles in good to excellent yields under mild conditions.

  • Reaction Conditions: Stirring hydrazone and acetophenone derivatives in ethanol at room temperature followed by reflux for 15–30 minutes.
  • Catalysts: Catalytic iodine and acid additives.
  • Yields: Moderate to high yields (30–70%) depending on reagent stoichiometry and reaction time.
  • Example: Using benzalhydrazone and bromoacetophenone gave a 30% yield after 30 minutes reflux, with slight improvements upon increasing hydrazone equivalents (up to 1.4 equiv).

This method is adaptable for introducing trifluoromethyl substituents on the pyrazole ring by selecting appropriate hydrazones or acetophenones bearing trifluoromethyl groups.

Synthesis via Cyclocondensation of 1,3-Diketones with Hydrazines

Another classical and widely used method involves the reaction of 1,3-diketones with hydrazines to form pyrazole rings. For the target compound, the corresponding diketone bearing methyl and hydroxy substituents can be reacted with 4-(trifluoromethyl)phenyl hydrazine.

  • Procedure:
    • Dissolve the diketone in ethanol.
    • Add equimolar hydrazine derivative.
    • Reflux for 6 hours.
    • Cool and isolate the product by filtration and recrystallization.
  • Characterization: Products are confirmed by IR, $$^{1}H$$ NMR, $$^{13}C$$ NMR, and elemental analysis.
  • Yields: Typically high (70–85%) with pure crystalline products.

This method is particularly useful for synthesizing pyrazoles with specific aryl substituents, including trifluoromethyl groups, by choosing the appropriate hydrazine.

Comparative Data Table of Preparation Methods

Method Starting Materials Conditions Yield (%) Advantages Notes
One-pot reaction of hydrazones with acetophenones Aromatic hydrazones + substituted acetophenones EtOH, catalytic I2, reflux 15–30 min 30–70 Mild conditions, modular synthesis Requires careful stoichiometry control
Cyclocondensation of 1,3-diketones with hydrazines 1,3-diketone + 4-(trifluoromethyl)phenyl hydrazine EtOH, reflux 6 h 70–85 High yields, straightforward Longer reaction time, requires purified reagents

Detailed Research Findings and Notes

  • The one-pot method reported by ACS Omega (2018) demonstrates that the reaction between hydrazones and acetophenones proceeds efficiently in ethanol with catalytic iodine and DMSO, yielding the desired pyrazole after a short reflux period. The reaction is sensitive to the molar ratio of hydrazone to acetophenone, with 1.4 equivalents of hydrazone providing the best yield.

  • The classical cyclocondensation approach, as detailed in a 2017 study from Karaelmas Fen ve Mühendislik Dergisi, involves synthesizing the starting 1,3-diketone followed by reaction with hydrazines bearing various substituents, including bromophenyl and methyl groups. The reaction proceeds under reflux in ethanol with sulfuric acid catalysis, yielding substituted pyrazoles that are well-characterized by spectroscopic methods.

  • Both methods allow the introduction of trifluoromethyl groups by selecting hydrazines or acetophenones bearing this substituent, which is crucial for the preparation of this compound.

  • Characterization data typically include:

    • $$^{1}H$$ NMR showing aromatic and methyl protons.
    • $$^{13}C$$ NMR confirming carbon environments.
    • IR spectra indicating functional groups such as hydroxyl and pyrazole NH.
    • Elemental analysis confirming purity and composition.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 3,5-dimethyl-4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol, and how can common impurities be mitigated?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, pyrazole derivatives are often prepared by reacting 4-(trifluoromethyl)-1H-pyrazole with halogenated phenolic intermediates under reflux conditions using potassium carbonate in DMF . Common impurities, such as unreacted intermediates or regioisomers, can be minimized by optimizing reaction time, temperature, and stoichiometric ratios. Purification via column chromatography or recrystallization (e.g., using ethanol/water mixtures) is critical for isolating the target compound .

Q. Which spectroscopic techniques are essential for structural characterization, and what key data should be prioritized?

  • Methodological Answer :

  • FT-IR : Identify functional groups (e.g., phenolic O–H stretch ~3200 cm⁻¹, C–F stretches ~1100–1200 cm⁻¹) .
  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.5 ppm, methyl groups at δ 2.1–2.5 ppm) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns (e.g., [M+H]+ at m/z corresponding to C₁₃H₁₂F₃N₂O) .

Q. How can researchers assess the compound’s purity and stability under experimental conditions?

  • Methodological Answer :

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) to quantify purity (>95% recommended for biological assays) .
  • Thermogravimetric Analysis (TGA) : Evaluate thermal stability (decomposition temperature >150°C suggests suitability for high-temperature reactions) .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disorder in trifluoromethyl groups) be resolved during structural refinement?

  • Methodological Answer : Use SHELXL for refinement, employing constraints for disordered regions (e.g., AFIX commands for trifluoromethyl groups) and validating with R-factor convergence (<5% discrepancy). Twin refinement may be necessary for non-merohedral twinning, as seen in pyrazole derivatives .

Q. What experimental designs are optimal for studying this compound’s activity as a glucagon receptor antagonist?

  • Methodological Answer :

  • In Vitro Binding Assays : Use HEK293 cells expressing human glucagon receptors. Measure cAMP inhibition via ELISA, with IC₅₀ values <100 nM indicating high potency .
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing trifluoromethyl with chloro or methyl groups) and correlate changes with receptor affinity .

Q. How can researchers reconcile discrepancies in biological activity data across assays (e.g., antimicrobial vs. receptor antagonism)?

  • Methodological Answer :

  • Dose-Response Curves : Ensure consistent molar concentrations and negative controls (e.g., DMSO solvent controls).
  • Statistical Analysis : Apply ANOVA or Student’s t-test to confirm significance (p < 0.05). Contradictions may arise from assay-specific sensitivity (e.g., Gram-negative vs. Gram-positive bacteria in antimicrobial tests) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-dimethyl-4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol
Reactant of Route 2
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3,5-dimethyl-4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol

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